![molecular formula C11H13NO B256964 1-ethyl-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B256964.png)
1-ethyl-5-methyl-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethyl-5-methyl-1,3-dihydro-2H-indol-2-one, also known as EMDO, is a synthetic chemical compound that has gained attention in scientific research due to its potential applications in various fields. EMDO is a heterocyclic compound that contains both nitrogen and oxygen atoms in its ring structure. In
Wirkmechanismus
The mechanism of action of 1-ethyl-5-methyl-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. 1-ethyl-5-methyl-1,3-dihydro-2H-indol-2-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can improve cognitive function. 1-ethyl-5-methyl-1,3-dihydro-2H-indol-2-one has also been shown to bind to certain receptors in the brain, including the dopamine receptor, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
1-ethyl-5-methyl-1,3-dihydro-2H-indol-2-one has been shown to have a range of biochemical and physiological effects in animal studies. It has been shown to improve cognitive function and memory in rats, possibly through its inhibition of acetylcholinesterase. 1-ethyl-5-methyl-1,3-dihydro-2H-indol-2-one has also been shown to have antioxidant properties and may protect against oxidative stress in the brain. Additionally, 1-ethyl-5-methyl-1,3-dihydro-2H-indol-2-one has been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-ethyl-5-methyl-1,3-dihydro-2H-indol-2-one has several advantages for use in lab experiments. It is relatively easy to synthesize in high yields, and it has been shown to have a range of potential applications in various fields. However, there are also some limitations to its use. 1-ethyl-5-methyl-1,3-dihydro-2H-indol-2-one can be difficult to purify, and it has a relatively short half-life in the body, which may limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 1-ethyl-5-methyl-1,3-dihydro-2H-indol-2-one. One area of interest is the development of 1-ethyl-5-methyl-1,3-dihydro-2H-indol-2-one-based materials for use in organic electronics. 1-ethyl-5-methyl-1,3-dihydro-2H-indol-2-one has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease, and further research is needed to determine its efficacy in this area. Additionally, 1-ethyl-5-methyl-1,3-dihydro-2H-indol-2-one has been shown to have potential as a treatment for inflammatory diseases, and further studies are needed to explore this potential application. Finally, more research is needed to fully understand the mechanism of action of 1-ethyl-5-methyl-1,3-dihydro-2H-indol-2-one and its potential therapeutic effects.
In conclusion, 1-ethyl-5-methyl-1,3-dihydro-2H-indol-2-one is a synthetic chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method is relatively straightforward, and it has been investigated for its potential use in medicinal chemistry, materials science, and organic synthesis. 1-ethyl-5-methyl-1,3-dihydro-2H-indol-2-one has been shown to have a range of potential therapeutic effects, but further research is needed to fully understand its mechanism of action and its potential applications.
Wissenschaftliche Forschungsanwendungen
1-ethyl-5-methyl-1,3-dihydro-2H-indol-2-one has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 1-ethyl-5-methyl-1,3-dihydro-2H-indol-2-one has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In materials science, 1-ethyl-5-methyl-1,3-dihydro-2H-indol-2-one has been studied for its potential use in organic electronics and as a building block for the synthesis of novel materials. In organic synthesis, 1-ethyl-5-methyl-1,3-dihydro-2H-indol-2-one has been used as a starting material for the synthesis of various compounds.
Eigenschaften
Produktname |
1-ethyl-5-methyl-1,3-dihydro-2H-indol-2-one |
---|---|
Molekularformel |
C11H13NO |
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
1-ethyl-5-methyl-3H-indol-2-one |
InChI |
InChI=1S/C11H13NO/c1-3-12-10-5-4-8(2)6-9(10)7-11(12)13/h4-6H,3,7H2,1-2H3 |
InChI-Schlüssel |
ARKCHKIDOURVND-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)C |
Kanonische SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.